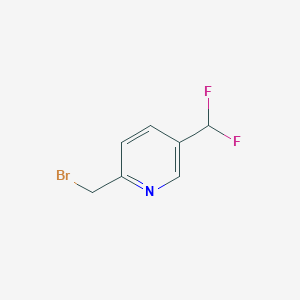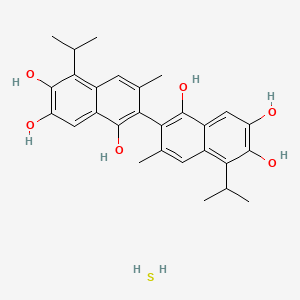
(S)-Apogossypol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Apogossypol is a synthetic derivative of gossypol, a polyphenolic compound originally extracted from cottonseed. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of oncology. Unlike its parent compound, this compound exhibits reduced toxicity, making it a more viable candidate for clinical use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Apogossypol typically involves the selective reduction of gossypol. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation, and the product is purified using chromatographic techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the process generally follows the principles of large-scale organic synthesis. This includes the use of high-purity reagents, optimized reaction conditions, and efficient purification processes to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-Apogossypol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Further reduction can yield more stable derivatives.
Substitution: Functional groups on the aromatic rings can be substituted with other groups to modify its properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions include various quinone derivatives, reduced polyphenolic compounds, and substituted aromatic compounds.
Scientific Research Applications
(S)-Apogossypol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study polyphenolic chemistry and its interactions with other molecules.
Biology: Researchers use it to investigate its effects on cellular processes, particularly apoptosis.
Medicine: this compound is being studied for its potential as an anti-cancer agent due to its ability to inhibit Bcl-2 family proteins, which are involved in cell survival.
Industry: Its derivatives are explored for use in various industrial applications, including as antioxidants and stabilizers.
Mechanism of Action
(S)-Apogossypol exerts its effects primarily by inhibiting the Bcl-2 family of proteins, which play a crucial role in regulating apoptosis (programmed cell death). By binding to these proteins, this compound disrupts their function, leading to the activation of apoptotic pathways and the induction of cell death in cancer cells. This mechanism makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Gossypol: The parent compound, known for its anti-cancer properties but with higher toxicity.
(-)-Gossypol: Another derivative with similar anti-cancer properties but different stereochemistry.
BH3 mimetics: A class of compounds that also target Bcl-2 family proteins.
Uniqueness: (S)-Apogossypol stands out due to its reduced toxicity compared to gossypol and its derivatives. Its specific stereochemistry allows for more selective binding to target proteins, enhancing its therapeutic potential while minimizing side effects.
Properties
Molecular Formula |
C28H32O6S |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
3-methyl-5-propan-2-yl-2-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,6,7-triol;sulfane |
InChI |
InChI=1S/C28H30O6.H2S/c1-11(2)21-15-7-13(5)23(25(31)17(15)9-19(29)27(21)33)24-14(6)8-16-18(26(24)32)10-20(30)28(34)22(16)12(3)4;/h7-12,29-34H,1-6H3;1H2 |
InChI Key |
MEOWTYRKWJLKKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C.S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-6-(3-phenylprop-2-en-1-ylidene)-2H-imidazo[1,2-a][1,3]diazole-3,5-dione](/img/structure/B15145763.png)
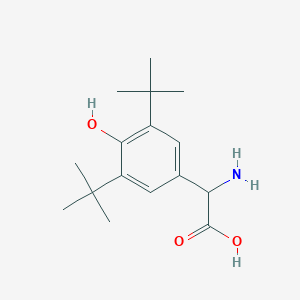

![3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B15145790.png)
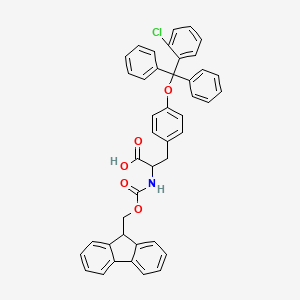
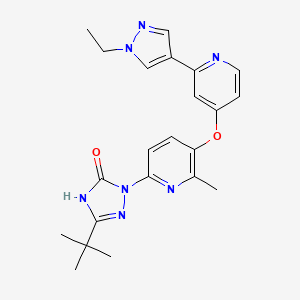
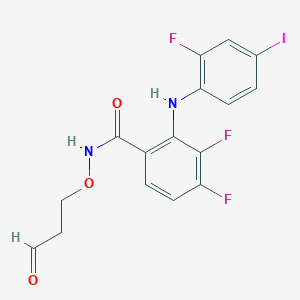
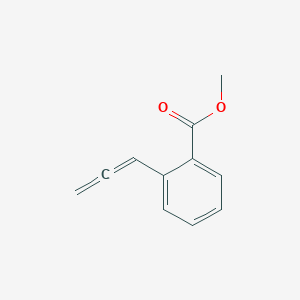
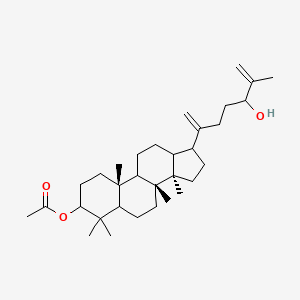
![2-methyl-3-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione](/img/structure/B15145831.png)
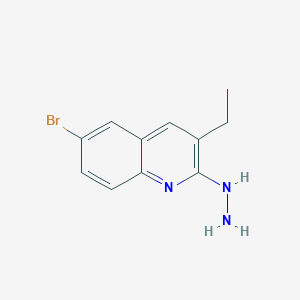
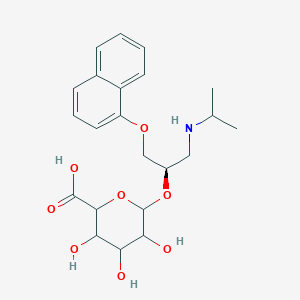
![4-[(1E)-Prop-1-en-1-yl]-4'-propyl-1,1'-bi(cyclohexane)](/img/structure/B15145838.png)
